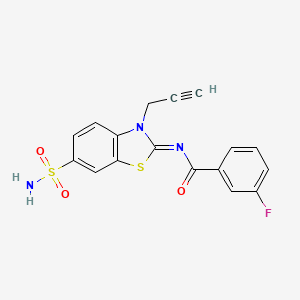

3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNSWGSLSPTRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole intermediate with a sulfonyl chloride in the presence of a base.

Alkynylation: The prop-2-ynyl group is introduced via a Sonogashira coupling reaction between the corresponding aryl halide and a terminal alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Cancer Treatment

The compound's structural features suggest potential applications in cancer therapy. Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation. The inhibition of specific kinases may lead to reduced tumor growth and improved patient outcomes .

Anti-inflammatory Properties

Compounds with benzothiazole moieties are known for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds may exert their therapeutic effects. Research into COX-II inhibitors highlights the potential of such compounds in treating inflammatory diseases .

Biochemical Interactions

Mechanism of Action

The mechanism by which this compound operates involves interaction with specific biological targets. Molecular docking studies can provide insights into how this compound binds to its targets, potentially influencing cellular signaling pathways and metabolic processes .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. SAR studies help identify which functional groups contribute to biological activity, guiding the design of more potent derivatives .

Industrial Applications

Agricultural Uses

There is potential for using benzothiazole derivatives as fungicides or herbicides in agriculture. Their ability to inhibit fungal growth can be harnessed to protect crops from pathogenic organisms, thereby enhancing agricultural productivity .

Material Science

The unique chemical properties of this compound may also find applications in material science. Its incorporation into polymers or coatings could impart desirable properties such as increased thermal stability or resistance to microbial growth .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the nitrogen and sulfur positions significantly enhanced antimicrobial activity against resistant strains of bacteria. The findings suggest that this compound could be developed further as a potent antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity. These studies highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted benzothiazol-2-ylidene benzamides. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Solubility :

- The sulfamoyl (-SO₂NH₂) group in the target compound enhances water solubility compared to ethyl or ethoxy substituents in analogues (e.g., ) .

- Propargyl (prop-2-ynyl) vs. Prop-2-enyl : The propargyl group’s triple bond in the target compound may increase metabolic stability compared to the double bond in ’s prop-2-enyl group .

Sulfamoyl vs. Acetamido: Sulfamoyl’s stronger H-bonding capacity may improve interactions with enzymes or receptors compared to acetamido () .

Benzothiazole derivatives are also explored as kinase inhibitors or antimicrobial agents, where substituent polarity (e.g., sulfamoyl) could modulate efficacy .

Biological Activity

The compound 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is , and it features a benzamide core with a fluoro substituent and a sulfamoyl group attached to a benzothiazole moiety. The presence of the propynyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds, including those with sulfamoyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that This compound may possess similar activities.

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. The structural features of This compound suggest it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar compounds showed promising results against various cancer types by targeting key signaling pathways involved in cell proliferation.

Enzyme Inhibition

Recent findings suggest that compounds with similar structures can act as inhibitors of important enzymes such as cholinesterases , which are crucial for neurotransmitter regulation. The potential for This compound to inhibit these enzymes could lead to applications in treating neurodegenerative diseases.

| Enzyme Targeted | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| Butyrylcholinesterase | Selective Inhibition |

The biological activity of This compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Enzyme Modulation : By inhibiting enzymes like cholinesterases, it could alter neurotransmitter levels, potentially leading to therapeutic effects in neurological disorders.

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, which may be applicable in cancer therapy.

Case Studies

A recent study investigated the effects of sulfamoyl benzothiazole derivatives on bacterial resistance patterns. The results indicated that these compounds could enhance the efficacy of existing antibiotics against resistant strains. This reinforces the potential application of This compound in combination therapies.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., propargyl proton signals at δ 2.1–2.3 ppm; sulfamoyl NH₂ at δ 5.5–6.0 ppm). Fluorine incorporation is confirmed via ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates the molecular formula (C₁₈H₁₃F₂N₃O₂S₂) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond angles and confirms the Z-configuration of the imine .

Advanced: How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer :

SHELXL refines X-ray data to distinguish tautomers (e.g., enol vs. keto forms) by analyzing electron density maps and hydrogen-bonding patterns. For example:

- Torsion angles : The C=N bond in the benzothiazole ring (expected: ~170°) confirms the imine tautomer.

- Hydrogen bonding : Sulfamoyl NH₂ groups form H-bonds with adjacent carbonyls, stabilizing the Z-configuration .

Challenge : Twinned crystals may require data merging in SHELXE or using TWINLAWS for accurate refinement .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s antitumor potential?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., methylsulfonyl) or propargyl (e.g., allyl) groups to assess steric/electronic effects .

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .

Advanced: How should conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be addressed?

Q. Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>98% purity required) .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting .

Advanced: What mechanistic insights explain the sulfamoyl group’s role in biological activity?

Methodological Answer :

The sulfamoyl group acts as a hydrogen-bond donor/acceptor, enhancing target binding. For example:

- Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase via stopped-flow spectroscopy; compare Ki values with/without sulfamoyl .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm sulfamoyl’s contribution to ΔG .

Basic: How can reaction solvent choice impact the yield of the propargylation step?

Q. Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) : Increase nucleophilicity of the benzothiazole N3, improving propargyl bromide reactivity (yield: 70–80%) .

- Non-polar solvents (THF, toluene) : Reduce side reactions (e.g., hydrolysis) but lower yields (40–50%) .

Optimization : Screen solvents using a Design of Experiments (DoE) approach .

Advanced: What strategies mitigate challenges in characterizing Z/E isomerism in this compound?

Q. Methodological Answer :

- NOESY NMR : Detect spatial proximity between the propargyl group and benzamide to confirm the Z-isomer .

- Dynamic HPLC : Use chiral columns to separate isomers under gradient conditions (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?

Q. Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .

Basic: What are the key considerations for scaling up synthesis from mg to gram scale?

Q. Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfamoylation .

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency .

- Safety : Monitor propargyl bromide handling (flammable, toxic) under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.